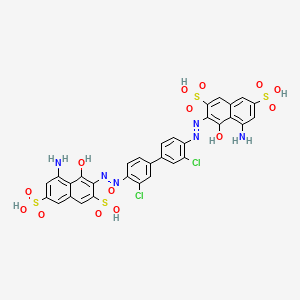
Afridol Blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afridol Blue is a tetrogenic agent.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Applications
Afridol Blue has been historically significant in the treatment of trypanosomiasis, also known as sleeping sickness. This disease is caused by the Trypanosoma parasites transmitted by tsetse flies. The compound's efficacy against these parasites has been documented in several studies.
Case Study: Efficacy in Animal Models
In a study involving mice infected with T. brucei, this compound demonstrated a significant reduction in parasitemia levels compared to untreated controls. The therapeutic index was found to be favorable, suggesting that the compound could be further explored for clinical applications .
Histological Applications
This compound is widely used as a vital stain in histology to differentiate living cells from dead ones. This application is crucial for various research fields, including cell biology and pathology.
Histological Staining
- Cell Viability Testing : this compound is employed to assess cell viability in culture systems. Cells that take up the dye are considered non-viable.
- Tissue Examination : It aids in visualizing cellular structures during microscopic examinations, allowing researchers to identify pathological changes in tissues .
Environmental Applications
The environmental impact of azo dyes like this compound has been a topic of concern due to their potential toxicity and persistence in ecosystems.
Toxicity Studies
Research has indicated that this compound can have adverse effects on aquatic life when released into water bodies. Studies assessing its biodegradability have shown that while it can degrade under certain conditions, its metabolites may still pose ecological risks .
Case Study: Aquatic Toxicity
A study conducted on fish exposed to this compound revealed significant behavioral changes and mortality rates, indicating its toxicological effects on aquatic organisms. This highlights the need for careful management of waste containing such dyes .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
3627-06-3 |
|---|---|
Molekularformel |
C32H22Cl2N6O14S4 |
Molekulargewicht |
913.7 g/mol |
IUPAC-Name |
5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H22Cl2N6O14S4/c33-19-7-13(1-3-23(19)37-39-29-25(57(49,50)51)9-15-5-17(55(43,44)45)11-21(35)27(15)31(29)41)14-2-4-24(20(34)8-14)38-40-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-22(36)28(16)32(30)42/h1-12,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
SXDHWXDZNGOXER-HVMBLDELSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Afridol Blue; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















